methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Historical Development and Classification
The pyrazolo[3,4-b]pyridine system emerged in the mid-20th century as a fusion of pyrazole and pyridine rings. Early work by Squibb & Sons in the 1970s laid the groundwork for its medicinal applications, with U.S. Pat. No. 3,979,399 disclosing 4-amino derivatives as central nervous system agents. Subsequent decades saw diversification into phosphodiesterase inhibitors (e.g., PDE4 and PDE5), antimalarials, and kinase-targeting agents.
Classification of pyrazolo[3,4-b]pyridines depends on substitution patterns:
- Position 1 : Determines tautomeric form (1H- vs. 2H-isomers).
- Position 4 : Common site for carboxylate, carboxamide, or amino groups.
- Positions 3, 5, and 6 : Often substituted with halogens, alkyl chains, or aryl groups to modulate bioactivity.
A timeline of key developments is summarized below:
Significance in Heterocyclic Chemistry
Pyrazolo[3,4-b]pyridines occupy a unique niche due to their dual aromatic systems, which enable π-π stacking interactions and hydrogen bonding. Their significance arises from:
- Pharmacophore Utility : The scaffold serves as a core structure in anxiolytics (e.g., cartazolate), kinase inhibitors (e.g., TRKA inhibitor C03 ), and antimalarials.
- Synthetic Flexibility : Positions 4 and 5 are amenable to nucleophilic substitution, facilitating carboxylate ester formation (as in the titular compound) or hydrazide derivatives.
- Electronic Modulation : Electron-withdrawing groups (e.g., 5-chloro) enhance electrophilicity, while methyl groups (e.g., 1,3,6-trimethyl) improve lipophilicity and metabolic stability.
For instance, the 5-carboxylate group in methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate enables hydrogen bonding with target proteins, a feature critical for TRK inhibition.
Tautomeric Forms: 1H- and 2H-Isomers
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, governed by proton migration between N1 and N2 (Figure 1). Key factors influencing tautomeric equilibrium include:
- Substituent Effects : Bulky groups at N1 (e.g., methyl in the titular compound) favor the 1H-form by steric hindrance.
- Solvent Polarity : Polar solvents stabilize the 1H-isomer due to enhanced solvation of the N1 proton.
- Crystal Packing : X-ray studies show 1H-isomers dominate in solid-state structures, as seen in compound C03 .
Figure 1 : Tautomeric equilibrium in pyrazolo[3,4-b]pyridines.
$$ \text{1H-isomer} \leftrightarrow \text{2H-isomer} $$
In this compound, the 1H-configuration is locked by the N1-methyl group, eliminating tautomeric ambiguity and ensuring consistent electronic properties.
Structural Uniqueness of Pyrazolo[3,4-b]Pyridine Scaffold
The titular compound’s structure highlights three defining features of the scaffold:
- Bicyclic Aromatic System : Combines pyrazole’s acidity with pyridine’s basicity, enabling pH-dependent solubility.
Substitution Hotspots :
- Position 4 : Ester group (–COOCH₃) provides a handle for prodrug design or hydrolysis to carboxylic acids.
- Position 5 : Chlorine atom enhances electrophilicity, aiding interactions with nucleophilic protein residues.
- Positions 1, 3, 6 : Methyl groups confer steric protection against oxidative metabolism, improving pharmacokinetics.
Electronic Effects : The conjugated system delocalizes electrons, as evidenced by NMR chemical shifts (e.g., pyridine-H-4 at δ 8.20 in related compounds).
Table 1 : Structural features of this compound
This structural synergy enables the compound to serve as a versatile intermediate for further derivatization, exemplified by its potential conversion to hydrazides or pyrazolone derivatives.
Properties
IUPAC Name |
methyl 5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-5-7-8(11(16)17-4)9(12)6(2)13-10(7)15(3)14-5/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKXERSJIOGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through various cyclization reactions. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures.
Introduction of Substituents: The specific substituents, such as the methyl and chloro groups, are introduced through alkylation and halogenation reactions. Methylation can be performed using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3), while chlorination can be achieved using thionyl chloride (SOCl2) or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Ammonia (NH3) or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Synthesis of Methyl 5-Chloro-1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinated pyridine precursors. The methodology often employs various coupling reactions that enhance the yield and purity of the final product.
Anticancer Properties
This compound has shown promising anticancer activity. Several studies have indicated its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation:
- Inhibition of CDK2 and CDK9 : The compound exhibits IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating significant selectivity towards CDK2 with a 265-fold preference over CDK9 .
Neuroprotective Effects
Research indicates that pyrazolo[3,4-b]pyridine derivatives can also provide neuroprotective effects. These compounds may modulate pathways involved in neurodegenerative diseases by inhibiting specific kinases implicated in neuronal death.
Drug Development
The unique structure of this compound makes it an attractive scaffold for the development of new therapeutic agents targeting various diseases:
- Cancer Therapy : As noted earlier, its ability to inhibit key kinases positions it as a candidate for cancer treatment.
- Neurological Disorders : Ongoing research is exploring its efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Inhibition of Tumor Cell Proliferation
A study evaluated the effects of this compound on various human tumor cell lines (HeLa, HCT116, A375). The results demonstrated a significant reduction in cellular proliferation rates compared to control groups.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.50 |
| HCT116 | 0.75 |
| A375 | 0.60 |
This data underscores the compound's potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In preclinical trials involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. These findings suggest its viability for further development as a neuroprotective drug.
Mechanism of Action
The mechanism by which methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and analogs reported in the literature:
Key Observations:
Chlorine Substitution: The presence of chlorine at C5 in the target compound distinguishes it from analogs like 37 and 12, which lack this electronegative group.
Ester vs. Carboxylic Acid : Replacement of the methyl ester (COOMe) with a carboxylic acid (COOH) in 10 increases hydrophilicity and may alter pharmacokinetic properties .
Positional Variations: Bulky substituents at C1 (e.g., phenyl in 36, 4-phenoxybenzyl in 48) reduce steric accessibility compared to the target’s methyl group .
Physicochemical Properties
- LogP and Solubility: The target compound’s chlorinated structure increases lipophilicity (estimated logP ~2.0–2.5) compared to 12 (logP 1.5) . Non-ester analogs like 10 (carboxylic acid) exhibit higher aqueous solubility .
- Thermal Stability : Crystalline analogs (e.g., 36 , 37 ) show stability up to 150°C, while ester-containing compounds like the target may degrade under prolonged heating .
Biological Activity
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound includes a pyrazolo ring fused with a pyridine ring and various substituents that enhance its biological activity. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic routes have been reported in the literature, highlighting the versatility of the pyrazolo scaffold in medicinal chemistry .
Biological Activity
Antitumor Activity
this compound has demonstrated significant antitumor activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds with similar structures have shown IC50 values as low as 0.36 µM against CDK2 .
Inhibition of Kinase Activity
This compound has also been investigated for its ability to inhibit receptor tyrosine kinases (RTKs). A study indicated that certain pyrazolo derivatives exhibit nanomolar inhibitory activities against TRKA, a receptor implicated in various cancers . The binding interactions have been elucidated through molecular docking studies, revealing critical hydrogen bonding and π–π stacking interactions that contribute to the compound's efficacy .
Antioxidant Properties
In addition to its antitumor effects, this compound has been evaluated for antioxidant properties. Research indicates that some related compounds can protect DNA from oxidative damage induced by agents like bleomycin . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological efficacy of pyrazolo[3,4-b]pyridines:
- In Vitro Studies : A series of in vitro assays demonstrated that this compound significantly inhibited the proliferation of HeLa and A375 cancer cell lines. The results indicated a dose-dependent response with notable cytotoxic effects at higher concentrations .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that specific substitutions at the C4 and C6 positions enhance kinase inhibition and cytotoxicity against tumor cells. This knowledge is crucial for designing more potent derivatives .
Q & A
Q. How to validate biological activity against conflicting literature reports?
- Methodological Answer :
- Assay Conditions : Standardize protocols (e.g., 72h incubation, 10% FBS) to minimize variability .
- Negative Controls : Include known kinase inhibitors (e.g., imatinib) to benchmark activity .
- Dose-Response Curves : Generate IC₅₀ values in triplicate to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
